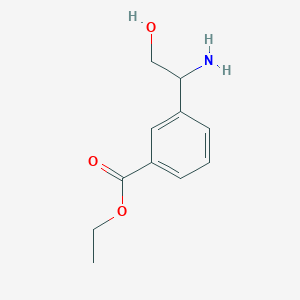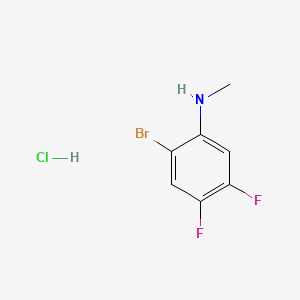
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride typically involves the reaction of imidazole with a suitable alkylating agent under controlled conditions. One common method includes the alkylation of imidazole with 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol
- 1-(1H-imidazol-2-yl)-2,2-dimethylbutan-1-ol
- 1-(1H-imidazol-2-yl)-2,2-dimethylpentan-1-ol
Uniqueness
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride stands out due to its specific structural features, such as the presence of the dimethylpropan-1-ol moiety, which imparts unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H15ClN2O |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)6(11)7-9-4-5-10-7;/h4-6,11H,1-3H3,(H,9,10);1H |
Clave InChI |
RDBOXHZNKXLDTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=NC=CN1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)





![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)
